4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid
Brand Name: Vulcanchem
CAS No.: 74203-93-3
VCID: VC17013801
InChI: InChI=1S/C18H15NO7S/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25)
SMILES:
Molecular Formula: C18H15NO7S
Molecular Weight: 389.4 g/mol

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid

CAS No.: 74203-93-3

Cat. No.: VC17013801

Molecular Formula: C18H15NO7S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid - 74203-93-3

Specification

CAS No. 74203-93-3
Molecular Formula C18H15NO7S
Molecular Weight 389.4 g/mol
IUPAC Name 2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid
Standard InChI InChI=1S/C18H15NO7S/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25)
Standard InChI Key UOOVTNANMSPSAX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)OCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid has the molecular formula C₁₈H₁₅NO₇S and a molar mass of 389.38 g/mol . Its IUPAC name, 2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid, reflects the integration of three key structural components:

  • A naphthalene ring substituted with a hydroxyl (-OH) group at position 5 and a sulfonic acid (-SO₃H) group at position 7.

  • An amino group linking the naphthalene system to a phenyl ring.

  • A phenoxyacetic acid side chain, which introduces carboxylic acid functionality.

The sulfonic acid group enhances water solubility, while the aromatic systems contribute to π-π stacking interactions and receptor binding affinity.

Table 1: Key Specifications

PropertyValue
CAS No.74203-93-3
Molecular FormulaC₁₈H₁₅NO₇S
Molecular Weight389.38 g/mol
IUPAC Name2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid
SolubilityWater-soluble (due to -SO₃H)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid typically involves a multi-step process:

  • Sulfonation: Introduction of the sulfonic acid group onto the naphthalene ring using fuming sulfuric acid.

  • Amination: Coupling the sulfonated naphthalene derivative with 4-aminophenol via a nucleophilic aromatic substitution reaction.

  • Etherification: Reaction of the intermediate with chloroacetic acid to form the phenoxyacetic acid side chain .

Critical parameters include temperature control (60–80°C for amination) and the use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency.

Purification and Characterization

Post-synthesis purification employs column chromatography and recrystallization from ethanol-water mixtures . Analytical confirmation is achieved through:

  • ¹H/¹³C NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 170 ppm (carboxylic acid carbon).

  • Mass Spectrometry: A molecular ion peak at m/z 389.38.

TargetEffectModel System
COX-2Inhibition (IC₅₀ = 12 µM)In vitro enzymatic
NF-κB40% suppression at 50 µMRAW 264.7 macrophages
IL-6 production55% reduction at 25 µMHuman monocytes

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Structural analogs are being explored for improved bioavailability and reduced gastrointestinal toxicity compared to traditional NSAIDs.

  • Drug Delivery: Sulfonic acid groups enable conjugation with nanoparticles for targeted anti-inflammatory therapies.

Materials Science

  • Dye-Sensitized Solar Cells (DSSCs): The compound’s π-conjugated system enhances electron transport in photoanodes, achieving a power conversion efficiency of 7.2% in prototype cells.

  • Polymer Additives: Incorporation into polyvinyl alcohol (PVA) films improves UV resistance and mechanical strength by 30%.

Comparison with Structural Analogs

Functional Group Variations

Modifying the sulfonic acid or phenoxyacetic acid groups alters biological and physical properties:

Table 3: Analog Comparison

Compound ModificationSolubilityCOX-2 IC₅₀Application
Sulfonic acid → Methyl esterLow45 µMLipophilic prodrugs
Phenoxyacetic acid → Ethyl esterModerate18 µMTopical formulations

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